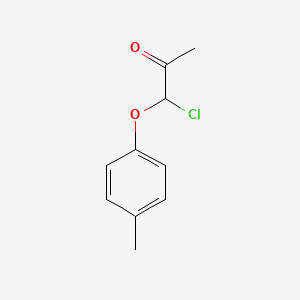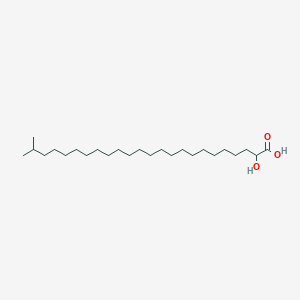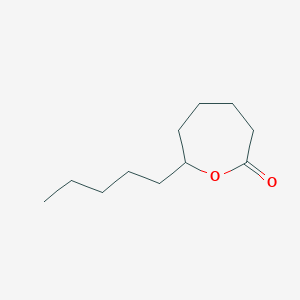![molecular formula C13H22O B14300638 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran CAS No. 116073-19-9](/img/structure/B14300638.png)
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran is a complex organic compound characterized by its unique bicyclic structure This compound belongs to the class of heterocyclic compounds, specifically those containing a pyran ring fused to a cyclopentane ring The presence of a methyl group at the 9th position further distinguishes it from other similar compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a cyclopentane derivative, followed by its fusion with a pyran ring through a series of condensation and cyclization reactions. Catalysts such as Lewis acids or bases may be employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
化学反応の分析
Types of Reactions
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation within the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Its stability and reactivity make it useful in the production of polymers and other advanced materials.
作用機序
The mechanism by which 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran exerts its effects is largely dependent on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Cyclohepta[b]pyran: Another heterocyclic compound with a similar fused ring structure but lacking the methyl group at the 9th position.
Dodecahydrobenzo[b]pyran: Similar in structure but without the cyclopentane ring.
Uniqueness
9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran is unique due to its specific ring fusion and the presence of the methyl group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
116073-19-9 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
9-methyl-1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]chromene |
InChI |
InChI=1S/C13H22O/c1-9-10-5-2-3-7-12(10)14-13-8-4-6-11(9)13/h9-13H,2-8H2,1H3 |
InChIキー |
ICQUKPPBCLQJJW-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCCCC2OC3C1CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



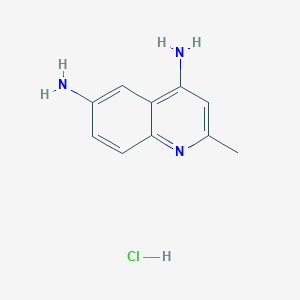
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
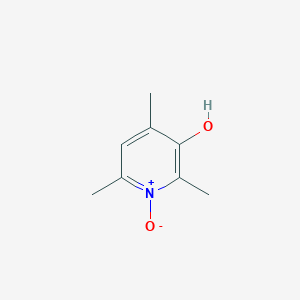
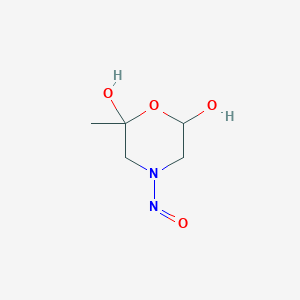
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)


